molecular formula C26H33FO7 B12438370 [2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

Cat. No.: B12438370
M. Wt: 476.5 g/mol
InChI Key: VOBDXTSTTMAKHK-WDHPKVKBSA-N
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Description

[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[108002,904,8013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate is a complex organic compound characterized by its unique pentacyclic structure, fluorine substitution, and acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate typically involves multiple steps, including the formation of the pentacyclic core, introduction of the fluorine atom, and esterification with acetic acid. Common reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the fluorine atom with other functional groups.

    Esterification and Hydrolysis: Formation and cleavage of ester bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Acetic anhydride or acetyl chloride in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone would regenerate the hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the fluorine atom and hydroxyl group could influence its interaction with biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to a physiological response. The presence of the fluorine atom could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    [2-[(2S,4R,8S,11S,12R)-12-chloro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate: Similar structure with a chlorine atom instead of fluorine.

    [2-[(2S,4R,8S,11S,12R)-12-bromo-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of [2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of compounds, making them valuable in drug design and other applications.

Properties

Molecular Formula

C26H33FO7

Molecular Weight

476.5 g/mol

IUPAC Name

[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17?,18-,19-,21+,23?,24?,25-,26+/m0/s1

InChI Key

VOBDXTSTTMAKHK-WDHPKVKBSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3C1(C[C@@H]([C@]4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C

Origin of Product

United States

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